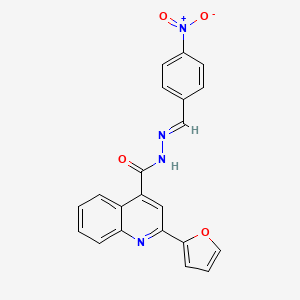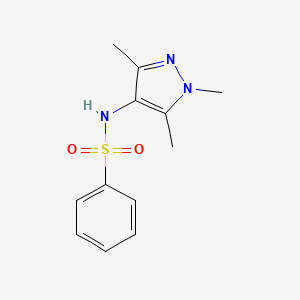
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, also known as FNQ, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNQ is a derivative of quinoline, a heterocyclic organic compound that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of diseases. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity against cancer cells, inflammation, and microbial infections. However, the major limitation of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for the research on 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, including the development of novel formulations that can enhance its solubility and bioavailability. Further studies are also needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored.
Méthodes De Synthèse
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide can be synthesized through a multi-step process that involves the condensation of 2-furylcarboxaldehyde and 4-nitrobenzaldehyde with 4-quinolinecarbohydrazide in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-21(24-22-13-14-7-9-15(10-8-14)25(27)28)17-12-19(20-6-3-11-29-20)23-18-5-2-1-4-16(17)18/h1-13H,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKYSGTVCXFOJ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)



![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)
![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)


